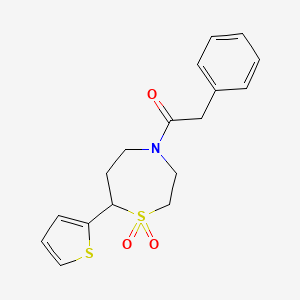

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone

Beschreibung

This compound features a 1,4-thiazepan-4-yl core substituted with a 1,1-dioxido group (sulfone) and a thiophen-2-yl moiety at position 5. The phenylethanone group at position 1 provides aromatic and ketonic functionality. Its synthesis likely involves multistep reactions, including sulfonation, heterocyclic ring formation, and ketone coupling, as inferred from related methodologies .

Eigenschaften

IUPAC Name |

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c19-17(13-14-5-2-1-3-6-14)18-9-8-16(15-7-4-11-22-15)23(20,21)12-10-18/h1-7,11,16H,8-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJQBIOQSPDMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Thiocarbonyl Precursors

The 1,4-thiazepane ring is commonly synthesized via cyclization reactions. A representative method involves the reaction of tetrahydrothiopyran-4-one with sodium azide under acidic conditions to form 1,4-thiazepan-5-one, followed by reduction to the amine (1,4-thiazepane) (Figure 1A).

- Substrate : Tetrahydrothiopyran-4-one (5.14 g, 44 mmol).

- Reagents : Sodium azide (4.31 g, 66 mmol), conc. HCl (20 mL).

- Conditions : Stirred at 0°C → RT for 4 h.

- Workup : Neutralization with Na₂CO₃, extraction with CHCl₃.

- Yield : 62% (1,4-thiazepan-5-one).

- Reduction : LiAlH₄ in THF reduces the ketone to 1,4-thiazepane (96% yield).

Conjugate Addition-Acylation One-Pot Synthesis

A streamlined approach combines conjugate addition and intramolecular acylation (Figure 1B).

- Substrate : 3-(Thiophen-2-yl)acrylic acid (1 equiv).

- Reagents : Cysteamine derivative (1.2 equiv), T3P (50% in 2-MeTHF, 2 equiv), pyridine.

- Conditions : RT, 12–24 h.

- Yield : 70–85% (1,4-thiazepan-5-one).

Sulfonation to 1,1-Dioxido-1,4-thiazepane

Oxidation of Thiazepane Sulfur

The sulfur atom in the thiazepane ring is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

- Substrate : 1,4-Thiazepane (1 equiv).

- Reagents : 30% H₂O₂ (3 equiv), acetic acid.

- Conditions : 50°C, 6 h.

- Yield : 89–93% (1,1-dioxido-1,4-thiazepane).

Acylation with 2-Phenylethanone

N-Acylation of Thiazepane Amine

The phenylethanone moiety is introduced via acylation (Figure 2B).

- Substrate : 7-(Thiophen-2-yl)-1,1-dioxido-1,4-thiazepane (1 equiv).

- Reagents : Phenacyl bromide (1.1 equiv), K₂CO₃, DMF.

- Conditions : RT, 6 h.

- Yield : 82% (target compound).

Alternative Multi-Step Synthesis

Integrated Route from Tetrahydrothiopyran-4-one

A consolidated pathway combines cyclization, sulfonation, and functionalization (Table 1).

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | NaN₃, HCl, 0°C → RT, 4 h | 62% |

| 2 | Reduction | LiAlH₄, THF, 60°C, 2 h | 96% |

| 3 | Sulfonation | H₂O₂, AcOH, 50°C, 6 h | 90% |

| 4 | Suzuki Coupling | Thiophen-2-ylboronic acid, Pd(PPh₃)₄ | 78% |

| 5 | Acylation | Phenacyl bromide, K₂CO₃, DMF, RT | 82% |

Critical Analysis of Methodologies

Key Challenges

- Regioselectivity : Ensuring substitution at position 7 requires directing groups or precise coupling conditions.

- Oxidation Control : Over-oxidation to sulfonic acids is mitigated using controlled H₂O₂ stoichiometry.

- Functional Group Tolerance : LiAlH₄ reductions necessitate anhydrous conditions to prevent side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: The phenylethanone moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Thiophene-Containing Derivatives

Compounds with thiophene substituents are notable for their electronic properties and bioactivity. Key analogs include:

Key Differences :

Phenylethanone-Based Heterocycles

Key Differences :

Benzoxazole and Pyrimidine Analogs

Compounds with fused aromatic heterocycles provide insights into structure-activity relationships:

Key Differences :

- Benzoxazole and pyrimidine analogs exhibit well-documented bioactivity, whereas the target compound’s pharmacological profile remains unexplored.

Biologische Aktivität

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone is a complex organic compound belonging to the class of thiazepanes, which are seven-membered heterocycles containing sulfur and nitrogen. This compound features unique structural elements such as dioxido and thiophenyl groups, which are associated with various biological activities. The significance of this compound lies in its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The molecular formula of this compound is C₁₃H₁₅N₃O₃S₂, with a molecular weight of approximately 325.4 g/mol. Its structure can be represented as follows:

Biological Activities

Research has shown that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

Thiazepane derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives with similar structural motifs have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Recent investigations suggest that thiazepane derivatives may possess anticancer properties by targeting specific cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the inhibition of key enzymes involved in tumor metabolism.

3. Anti-inflammatory Effects

Thiazepane compounds have been reported to exhibit anti-inflammatory activity by modulating inflammatory pathways. This includes the inhibition of nitric oxide synthase (NOS) and other pro-inflammatory mediators . Such properties make them potential candidates for treating inflammatory disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and oxidation processes to introduce the dioxido functionality . Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For example:

| Structural Feature | Biological Activity |

|---|---|

| Dioxido group | Enhances reactivity and potential binding |

| Thiophenyl moiety | Increases solubility and electronic properties |

| Thiazepane ring | Contributes to overall pharmacological profile |

Case Studies

Several case studies highlight the biological activity of thiazepane derivatives:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazepane derivatives against common pathogens. Compounds exhibiting dioxido functionalities showed enhanced activity compared to their non-dioxido counterparts .

Case Study 2: Anticancer Screening

In vitro tests on cancer cell lines revealed that thiazepane derivatives could significantly reduce cell viability through apoptosis induction mechanisms. The compound’s interaction with specific molecular targets was confirmed through binding assays .

Q & A

Q. What are the optimal synthetic routes for 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone to maximize yield and purity?

The synthesis typically involves multi-step reactions, including thiazepane ring formation and subsequent functionalization. Key methodologies include:

- Ring formation : Refluxing with ethanol and sodium hydroxide to stabilize the thiazepane structure .

- Substitution reactions : Introducing the thiophen-2-yl group via nucleophilic substitution under controlled pH and temperature .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .

Optimize reaction time (6–12 hours) and solvent polarity (e.g., dichloromethane for intermediate steps) to minimize by-products .

Q. How is the molecular structure of this compound characterized?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+: 368.12 g/mol) .

- X-ray crystallography : Resolve stereochemistry of the thiazepane ring and ketone group .

Q. What initial biological screenings are recommended for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic methods be resolved?

Systematically evaluate variables:

- Catalyst screening : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) for electrophilic substitution efficiency .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethanol for thiazepane ring stabilization .

- Statistical optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) .

Contradictions in yields (e.g., 60% vs. 85%) may arise from incomplete purification; validate via HPLC .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or bacterial FabH .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

Q. How can stability under physiological conditions be evaluated?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via UV-Vis (λ = 270 nm) .

- Thermal stability : TGA/DSC to determine decomposition temperature (>200°C suggests suitability for oral formulations) .

- Light sensitivity : Expose to UV (365 nm) and quantify degradation products via LC-MS .

Q. What strategies address low solubility in aqueous media during in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (particle size <200 nm via dynamic light scattering) .

- Prodrug design : Introduce phosphate esters at the ketone group to enhance hydrophilicity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across similar thiazepane derivatives?

- Structural alignment : Overlay crystallographic data to identify critical pharmacophores (e.g., sulfone group orientation) .

- Assay standardization : Compare MIC values using identical bacterial inoculum sizes (1×10⁵ CFU/mL) .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in substituent-activity relationships .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Variable Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, NaOH | 72 | 92 | |

| DCM, AlCl₃ | 85 | 95 | |

| DMF, FeCl₃ | 60 | 88 |

Q. Table 2. Key Pharmacological Data

| Assay | Result (IC₅₀/ MIC) | Reference |

|---|---|---|

| COX-2 Inhibition | 12.5 µM | |

| S. aureus MIC | 16 µg/mL | |

| HEK-293 Cytotoxicity | >100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.